N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide
Description
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group
Properties
IUPAC Name |
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-9(10(19)17-11(2,3)4)18-7-5-12(20,6-8-18)13(14,15)16/h9,20H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSQCUZQZCOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1CCC(CC1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction.
Amidation: The final step involves the formation of the amide bond by reacting the piperidine derivative with tert-butylamine and a suitable coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and hydroxyl substitutions on biological activity.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The amide bond provides structural stability and can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-[4-hydroxy-4-(methyl)piperidin-1-yl]propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-tert-butyl-2-[4-hydroxy-4-(ethyl)piperidin-1-yl]propanamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
